![molecular formula C7H13BrO B6599831 4-(bromomethyl)-2,2-dimethyloxolane CAS No. 1450932-11-2](/img/structure/B6599831.png)
4-(bromomethyl)-2,2-dimethyloxolane
Overview
Description
4-(Bromomethyl)-2,2-dimethyloxolane (BMDMO) is an organobromine compound that has a variety of applications in scientific research. BMDMO is a colorless liquid at room temperature, and is a useful reagent in organic synthesis. It is used in the synthesis of other organobromines, as well as in the preparation of polymers, polyols, and other polymeric materials. It is also used as a catalyst in the preparation of polymers and other polymeric materials. BMDMO has been studied extensively for its potential applications in biochemistry, physiology, and other areas of scientific research.
Scientific Research Applications
4-(bromomethyl)-2,2-dimethyloxolane has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the preparation of polymers and other polymeric materials, and as a reagent in biochemistry and physiology. This compound is also used in the synthesis of other organobromines, such as 1,3-dibromo-2-methylbutane. This compound has also been used in the synthesis of polyols, polymers, and other polymeric materials. This compound has also been used in the preparation of pharmaceuticals, such as the anti-malarial drug chloroquine.
Mechanism of Action
4-(bromomethyl)-2,2-dimethyloxolane is an organobromine compound, and its mechanism of action is based on its ability to form bromine-containing molecules. This compound is able to form bromine-containing molecules by reacting with other molecules, such as alcohols, aldehydes, and ketones. This compound is also able to form bromine-containing molecules by reacting with other organobromines, such as 1,3-dibromo-2-methylbutane. The formation of bromine-containing molecules is important for the synthesis of other organobromines, as well as for the preparation of polymers and other polymeric materials.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential applications in biochemistry and physiology. This compound has been found to be an effective inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. This compound has also been found to be an effective inhibitor of the enzyme phospholipase A2, which is involved in the production of arachidonic acid. This compound has also been found to be an effective inhibitor of the enzyme lipoxygenase, which is involved in the production of leukotrienes. This compound has also been found to be an effective inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Advantages and Limitations for Lab Experiments
4-(bromomethyl)-2,2-dimethyloxolane has a number of advantages and limitations when used in lab experiments. One of the advantages of this compound is that it is relatively easy to synthesize, and is relatively inexpensive compared to other organobromines. Additionally, this compound is a colorless liquid at room temperature, which makes it easier to handle and store. One of the limitations of this compound is that it has a relatively low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound is a strong oxidizing agent, and can be corrosive to some materials.
Future Directions
There are a number of potential future directions for 4-(bromomethyl)-2,2-dimethyloxolane research. One potential future direction is to explore the potential applications of this compound in the synthesis of other organobromines, as well as in the preparation of polymers and other polymeric materials. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new pharmaceuticals. Additionally, further research into the mechanism of action of this compound could lead to the development of new catalysts and reagents. Finally, further research into the advantages and limitations of this compound could lead to the development of new methods for using this compound in lab experiments.
properties
IUPAC Name |
4-(bromomethyl)-2,2-dimethyloxolane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-7(2)3-6(4-8)5-9-7/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGGASGEXWOMRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)CBr)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.